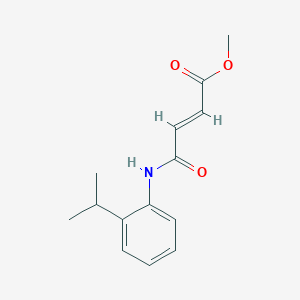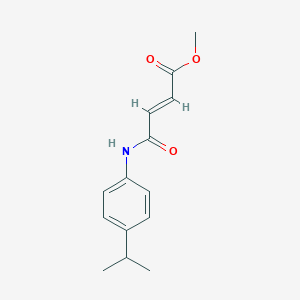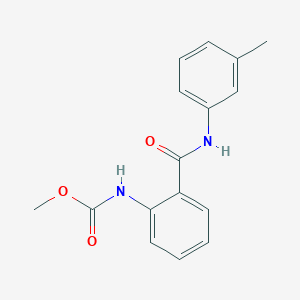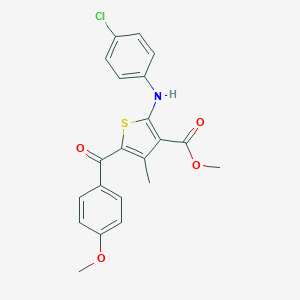![molecular formula C25H29N3O3 B281979 6-({4-[4-(4-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid](/img/structure/B281979.png)
6-({4-[4-(4-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({4-[4-(4-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 4-methylphenyl group, linked to a phenylcarbamoyl group, and attached to a cyclohexene carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-[4-(4-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 4-methylphenylamine with ethylene glycol in the presence of a dehydrating agent.
Coupling with Phenylcarbamoyl Group: The piperazine intermediate is then reacted with phenyl isocyanate to form the phenylcarbamoyl derivative.
Cyclohexene Carboxylic Acid Attachment: Finally, the phenylcarbamoyl derivative is coupled with cyclohex-3-ene-1-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Epoxides, diols, or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
6-({4-[4-(4-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 6-({4-[4-(4-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenylcarbamoyl group may enhance binding affinity and specificity, while the cyclohexene carboxylic acid moiety could influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenylpiperazine: Shares the piperazine ring but lacks the phenylcarbamoyl and cyclohexene carboxylic acid groups.
Phenylcarbamoylcyclohexene: Contains the phenylcarbamoyl and cyclohexene moieties but lacks the piperazine ring.
Uniqueness
The uniqueness of 6-({4-[4-(4-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components or simpler analogs.
Propiedades
Fórmula molecular |
C25H29N3O3 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
6-[[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C25H29N3O3/c1-18-6-10-20(11-7-18)27-14-16-28(17-15-27)21-12-8-19(9-13-21)26-24(29)22-4-2-3-5-23(22)25(30)31/h2-3,6-13,22-23H,4-5,14-17H2,1H3,(H,26,29)(H,30,31) |
Clave InChI |
VICYZKBRPPBXCB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)
![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)




![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)

![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)

![Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)

